molecular formula C8H16N2O2S B7967179 2-Methanesulfonyl-2,7-diazaspiro[3.5]nonane

2-Methanesulfonyl-2,7-diazaspiro[3.5]nonane

Cat. No.: B7967179
M. Wt: 204.29 g/mol
InChI Key: CHCZLZJYFDDHGT-UHFFFAOYSA-N
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Description

2-Methanesulfonyl-2,7-diazaspiro[3.5]nonane is a spirocyclic compound featuring a 2,7-diazaspiro[3.5]nonane core with a methanesulfonyl (-SO₂CH₃) substituent at the 2-position. The methanesulfonyl group imparts strong electron-withdrawing properties, influencing both chemical reactivity and interactions with biological targets.

Properties

IUPAC Name

2-methylsulfonyl-2,7-diazaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S/c1-13(11,12)10-6-8(7-10)2-4-9-5-3-8/h9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCZLZJYFDDHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC2(C1)CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methanesulfonyl-2,7-diazaspiro[3.5]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a diazaspiro compound with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .

Mechanism of Action

Comparison with Similar Compounds

Core Scaffold Variations

The 2,7-diazaspiro[3.5]nonane scaffold is a versatile platform for drug discovery. Key analogs include:

Compound Name Substituents at Positions 2 and 7 Molecular Formula Molecular Weight Key Features Reference ID
2-Methanesulfonyl-2,7-diazaspiro[3.5]nonane 2: -SO₂CH₃; 7: -H C₈H₁₆N₂O₂S 204.29 g/mol Electron-withdrawing sulfonyl group
AD172 (4a) 2: -CH₂CH₂Ph; 7: -Ph C₂₁H₂₆N₂ 306.45 g/mol Dual hydrophobic aryl groups
AD197 (4f) 2: -CH₂CH₂Ph; 7: -CH₂CH₂Ph C₂₄H₃₂N₂ 348.53 g/mol Extended alkyl-aryl chains
Benzothiazinone analog 2: -Benzyl; 7: -Benzothiazinone moiety C₂₃H₂₄N₂O₂S 400.51 g/mol Covalent DprE1 inhibitor
HSK21542 2: -Acetyl; 7: Peptidic chain C₃₈H₅₆N₈O₅ 728.91 g/mol Peripherally restricted KOR agonist

Key Observations :

  • Electronic Effects : The methanesulfonyl group in the target compound enhances electrophilicity compared to acetyl (HSK21542) or alkyl/aryl substituents (AD172, AD197). This may influence binding to targets requiring polar interactions.

Sigma Receptor (SR) Ligands

Several 2,7-diazaspiro[3.5]nonane derivatives exhibit high affinity for sigma receptors (S1R and S2R):

  • AD172 (4a) : Displays S1R affinity (Kᵢ = 12 nM) and S2R selectivity (Kᵢ = 1,250 nM), with efficacy in capsaicin-induced pain models .
  • Compound 4b: Shares the 2,7-diazaspiro[3.5]nonane scaffold but lacks the methanesulfonyl group; shows partial agonism at S1R and antiallodynic effects .

Antitubercular Agents

  • Benzothiazinones with 2-Benzyl Substituents: Exhibit nanomolar activity against Mycobacterium tuberculosis by covalently inhibiting DprE1 (IC₅₀ = 1–10 nM) .
  • Noncovalent Inhibitors (e.g., TBA-737): Lack the spirocyclic scaffold but target DprE1 reversibly (IC₅₀ = 50–100 nM). The rigid spiro structure in benzothiazinones may improve target residence time.

Kappa Opioid Receptor (KOR) Agonists

  • HSK21542: Incorporates a 2-acetyl-2,7-diazaspiro[3.5]nonane group, showing potent KOR agonism (EC₅₀ = 3 nM) without CNS penetration due to peptidic modifications .
  • Methanesulfonyl Derivative : The sulfonyl group could enhance metabolic stability compared to acetyl but may reduce blood-brain barrier permeability.

Pharmacological and Physicochemical Profiles

Solubility and Permeability

  • AD172 (4a) : Higher lipophilicity (clogP ≈ 3.5) due to aryl groups, favoring CNS penetration .

Metabolic Stability

  • Sulfonyl groups generally resist oxidative metabolism compared to alkyl or acetyl substituents, suggesting improved in vivo half-life for the target compound .

Biological Activity

2-Methanesulfonyl-2,7-diazaspiro[3.5]nonane is a heterocyclic compound characterized by its unique spiro structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.

Chemical Structure and Properties

The compound features a diazaspiro framework, which contributes to its distinct chemical behavior. The presence of the methanesulfonyl group enhances its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules:

  • Enzymatic Interaction : This compound has been shown to interact with cytochrome P450 enzymes, influencing the metabolism of various substrates. Such interactions can lead to either inhibition or activation of these enzymes, critical in drug metabolism and detoxification processes.
  • Receptor Binding : Research indicates that compounds within the diazaspiro family can act as ligands for sigma receptors, particularly sigma-1 receptors (S1R). These receptors are implicated in neuroprotection and modulation of pain pathways, suggesting potential therapeutic benefits in neurological disorders.

Biological Activity

The biological activities associated with this compound include:

  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, indicating that this compound may also possess such properties by interacting with cellular components involved in microbial growth.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through modulation of signaling pathways involved in cell growth and apoptosis.

Case Studies

Several studies have explored the biological activity of related compounds within the diazaspiro family:

  • Study on Sigma Receptor Binding :
    • A study investigated the binding affinity of various diazaspiro compounds to sigma receptors. Results indicated that this compound exhibited significant affinity for S1R, suggesting potential applications in pain management and neuroprotection.
  • Antimicrobial Activity Assessment :
    • In vitro assays demonstrated that related diazaspiro compounds inhibited the growth of specific bacterial strains. This suggests that this compound may have similar antimicrobial properties.
  • Cytotoxicity Evaluation :
    • A cytotoxicity study assessed the effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent.

Data Tables

Biological ActivityMechanismReference
Sigma Receptor BindingNeuroprotection
Antimicrobial ActivityInhibition of microbial growth
CytotoxicityInduction of apoptosis in cancer cells

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